(1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine
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Overview
Description
(1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine: is an organic compound characterized by its complex structure, which includes a benzodioxole ring, methoxy groups, and a nitroimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Nitroimine Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the nitroimine moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitroimine moiety can participate in redox reactions, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitroethan-1-imine
- (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitrobutan-1-imine
Uniqueness
The unique combination of the benzodioxole ring, methoxy groups, and nitroimine moiety in (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine distinguishes it from similar compounds. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O7 |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(NE)-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitropropylidene]hydroxylamine |
InChI |
InChI=1S/C12H14N2O7/c1-6(14(16)17)9(13-15)7-4-8-11(21-5-20-8)12(19-3)10(7)18-2/h4,6,15H,5H2,1-3H3/b13-9- |
InChI Key |
JMOZPNCDPGTBQG-LCYFTJDESA-N |
Isomeric SMILES |
CC(/C(=N/O)/C1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=NO)C1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-] |
Origin of Product |
United States |
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